4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural elements of furan, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the compound .
Scientific Research Applications
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in cells. This can include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and furan-containing heterocycles. Examples include:
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core thieno[2,3-d]pyrimidine structure but may have different substituents.
Furan-containing heterocycles: Compounds like furan-2-ylmethyl derivatives that incorporate the furan ring.
Uniqueness
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-8-9(2)18-13-11(8)12(14-7-15-13)17-6-10-4-3-5-16-10/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCJPEYFAZGWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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